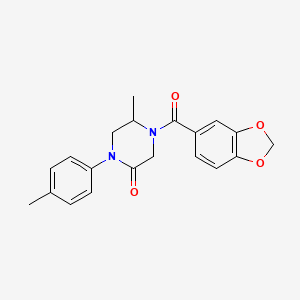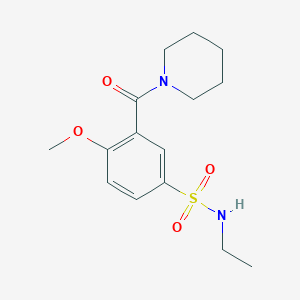![molecular formula C17H15FN4O B5600336 8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5600336.png)
8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12298928 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Novel derivatives related to quinoline carboxamides have been synthesized and evaluated for their antimycobacterial activities. These compounds showed significant in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains. One such compound demonstrated a decrease in bacterial load in lung and spleen tissues in an animal model, highlighting its potential as a new therapeutic agent against mycobacterial infections (Dinakaran et al., 2008).
Antimicrobial and Antifungal Agents
Research on novel pyrazolo[3,4-d]pyrimidine derivatives has shown these compounds to possess potential antimicrobial and antifungal activities. The studies involved synthesizing these derivatives and evaluating their antibacterial and antifungal efficacy, indicating the broad-spectrum potential of quinoline derivatives in addressing infectious diseases (Holla et al., 2006).
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides has been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors showcase potent and highly selective inhibition, suitable for oral administration, and have been efficacious in combination with DNA strand break-inducing agents in disease-relevant models. This suggests their potential application in cancer therapy (Degorce et al., 2016).
Chemosensors for Metal Ions
Quinoline derivatives have been developed as chemosensors for detecting metal ions like Zn2+ in living cells and aqueous solutions. These sensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, with applications in monitoring metal concentrations in biological and environmental samples (Park et al., 2015).
Fluorophores for Cell Imaging
Tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives have been synthesized and shown to exhibit staining properties for cultured cells after fixing. These compounds can be used as fluorophores for mammalian cell imaging, demonstrating the utility of quinoline derivatives in biological research (Majumdar et al., 2014).
Propriétés
IUPAC Name |
8-fluoro-N-(1-pyrazin-2-ylpropan-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11(9-13-10-19-7-8-20-13)21-17(23)15-6-5-12-3-2-4-14(18)16(12)22-15/h2-8,10-11H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOGNOADRNXMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)
![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)
![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)
![N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B5600269.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)
![N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600300.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5600309.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)


![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5600340.png)

